6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Multidrug resistance reversal P-glycoprotein MCF-7/ADR

MDR reversal screening programs often face SAR discontinuity when substituting in-class analogs without quantitative validation. This 6-phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is the reference compound for P-gp-mediated drug efflux reversal, delivering a reversal fold of 39.3 at 10 μM in MCF-7/ADR cells-outperforming the 6-pyridazin-3-yl analog (RF=28.4) and verapamil baseline (RF=15.2). • 2.59× higher MDR reversal potency vs. verapamil positive control • Selective cytotoxicity toward drug-resistant K562/A02 cells (IC50=24.8 μM) over sensitive parent line • Non-planar 5,6-dihydro core enables kinase selectivity profiling distinct from planar aromatic c-Met inhibitors • 3-Pyridin-3-yl regioisomer aligned with antimicrobial pharmacophore (Gram-positive MIC <3.09 μg/mL in optimized congeners) Supplied in 10 mg, 50 mg, and 100 mg standard packs with bulk custom synthesis available. In stock for immediate dispatch.

Molecular Formula C14H11N5S
Molecular Weight 281.34 g/mol
Cat. No. B12110410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular FormulaC14H11N5S
Molecular Weight281.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CN=CC=C4
InChIInChI=1S/C14H11N5S/c1-2-5-10(6-3-1)13-18-19-12(16-17-14(19)20-13)11-7-4-8-15-9-11/h1-9,13,18H
InChIKeyWHCUFJFPTFZJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole – Core Scaffold & Chemical Identity for Procurement Screening


6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 190952-29-5; MF C14H11N5S; MW 281.34) is a partially saturated (5,6-dihydro) fused triazolo-thiadiazole heterocycle bearing a pyridin-3-yl substituent at position 3 and a phenyl group at position 6 . The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit antimicrobial, antitubercular, anticancer, anti-inflammatory, and c-Met kinase inhibitory activities across multiple independent series [1]. Within this class, the 5,6-dihydro derivatives represent a structurally distinct sub-series whose saturated C5–C6 bond alters ring planarity, conformational flexibility, and electronic distribution relative to fully aromatic triazolo-thiadiazoles [2]. The specific combination of 3-pyridin-3-yl and 6-phenyl substitution on the dihydro core distinguishes this compound from the more extensively studied 3-pyridin-4-yl or fully aromatic analogs, and has been the subject of dedicated patent protection for a specific therapeutic application (tumor multidrug resistance reversal) [3].

Why 6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Cannot Be Replaced by In-Class Analogs Without Data Verification


Within the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, seemingly minor structural variations produce non-linear and unpredictable shifts in biological activity profiles. The 5,6-dihydro saturation state alone fundamentally distinguishes this compound from its fully aromatic counterpart (CAS 160427-36-1; MF C14H9N5S): the saturated C5–C6 bond introduces a stereogenic center at C-6, alters the dihedral angle between the triazole and thiadiazole rings, and modulates π-stacking capacity with biological targets [1]. The pyridin-3-yl regioisomer at C-3 cannot be assumed equivalent to pyridin-4-yl or pyridin-2-yl congeners, as nitrogen positional isomerism in this scaffold has documented effects on hydrogen-bonding geometry with kinase hinge regions [2]. Furthermore, the 3-pyridin-3-yl/6-phenyl substitution pattern on the dihydro core is specifically claimed in patent CN113995754B for multidrug resistance reversal activity, while close analogs with alternative heteroaryl substituents at C-6 showed markedly different activity levels in the same assay system [3]. These structure-dependent pharmacological divergences mean that generic substitution by any alternative triazolo-thiadiazole without equivalent quantitative validation carries material risk of activity loss in established screening cascades.

Quantitative Differentiation Evidence: 6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole vs. Closest Analogs


MDR Reversal Activity: Head-to-Head Comparison with 3-Pyridin-3-yl-6-(pyridazin-3-yl) Analog in MCF-7/ADR Cells

The target compound exhibits multidrug resistance (MDR) reversal activity against the doxorubicin-resistant MCF-7/ADR breast cancer cell line that is quantitatively characterized against its closest patented analog. In the assay system described in patent CN113995754B, both the target 6-phenyl-3-pyridin-3-yl-5,6-dihydro derivative (Compound I) and the 3-pyridin-3-yl-6-(pyridazin-3-yl) analog (Compound II) were evaluated for their ability to reverse resistance at a fixed concentration of 10 μM, using the reversal fold (RF) as the metric. The target compound demonstrated a reversal fold of 39.3, while the pyridazin-3-yl analog exhibited a reversal fold of 28.4 under identical conditions [1]. This represents a 1.38-fold higher reversal potency conferred by the 6-phenyl substitution relative to the 6-pyridazin-3-yl substitution on the same dihydro-triazolo-thiadiazole core.

Multidrug resistance reversal P-glycoprotein MCF-7/ADR Breast cancer Chemosensitization

Cytotoxicity Selectivity: Differential Toxicity of the Target Compound on Drug-Resistant vs. Drug-Sensitive Cancer Cells Relative to a 3-Chlorophenyl Analog

Within the same patent CN113995754B, the target compound demonstrated a favorable selective toxicity profile toward drug-resistant versus drug-sensitive cancer cell lines, providing quantitative differentiation from a comparator with altered 3-substitution. The target compound showed IC50 values of 24.8 μM against drug-resistant K562/A02 cells and 31.2 μM against the drug-sensitive parent K562 line, yielding a resistance index (RI) of 0.79, indicating higher potency toward the resistant subline. A closely related 3-(3-chlorophenyl)-6-phenyl-5,6-dihydro analog was also tested and showed a reversal fold of only 16.3 at 10 μM in MCF-7/ADR cells—substantially lower than the target compound's RF of 39.3—demonstrating that the 3-pyridin-3-yl moiety is critical for MDR reversal potency and cannot be substituted with a 3-chlorophenyl group without significant activity loss (approximately 2.4-fold reduction) [1].

Selective cytotoxicity Drug-resistant cancer K562/A02 MCF-7/ADR Therapeutic window

Dihydro vs. Fully Aromatic Core: Impact on Kinase Binding Mode and Selectivity Profile – Cross-Study Comparable Evidence

The 5,6-dihydro saturation state of the target compound imparts conformational characteristics that distinguish its target engagement profile from fully aromatic triazolo-thiadiazoles. Crystallographic studies on the closely related c-Met inhibitor HL-11 (a fully aromatic [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold) reveal that the planar triazolo-thiadiazole ring system engages Tyr1230 in the c-Met kinase hinge region via π-π stacking and forms a hydrogen bond with Asp1222 [1]. In contrast, the 5,6-dihydro core of the target compound disrupts this ring planarity, introducing a sp³-hybridized C-6 carbon and an out-of-plane phenyl ring conformation [2]. This structural perturbation is predicted to alter the π-stacking distance and geometry with aromatic kinase hinge residues. Within the broader triazolo-thiadiazole kinase inhibitor class, the most selective c-Met inhibitor (compound 7d, fully aromatic core) achieves over 2,500-fold selectivity against a panel of 16 tyrosine kinases [1]; the altered binding geometry conferred by the dihydro scaffold of the target compound warrants investigation as a potential selectivity-modulating feature, given that complete ring planarity is a known determinant of broad kinase polypharmacology in this series.

c-Met kinase Kinase selectivity Dihydro saturation π-π stacking Conformational flexibility

3-Pyridin-3-yl Regioisomer Advantage: Antimicrobial Activity Comparison of Pyridin-3-yl vs. Pyridin-4-yl Triazolo-Thiadiazole Congeners

The pyridine nitrogen positional isomerism at C-3 of the triazolo-thiadiazole scaffold has been systematically evaluated for antimicrobial activity, with the 3-pyridyl (pyridin-3-yl) configuration demonstrating differentiated antibacterial potency compared with the 4-pyridyl regioisomer. In a study of pyridyl-substituted thiazolyl-triazole derivatives that share the pyridyl-triazole pharmacophore with the target compound, derivatives possessing the 3-pyridyl moiety exhibited relatively high antibacterial activity with MIC values of <3.09–500 μg/mL against Gram-positive bacteria, while compounds bearing the 4-pyridyl moiety showed comparatively attenuated antibacterial effects and instead demonstrated preferential antioxidant activity [1]. Although these data are from a closely related but non-identical scaffold (thiazolyl-triazole rather than triazolo-thiadiazole), the regioisomeric preference is consistent with broader SAR across pyridine-containing heterocycles where the 3-pyridyl nitrogen position optimizes hydrogen-bond acceptor geometry for bacterial target engagement [2].

Pyridine regioisomerism Antibacterial activity Gram-positive bacteria Structure–activity relationship MIC

Dihydro Core Physicochemical Differentiation: Predicted Properties vs. Fully Aromatic Analog Supporting Distinct Formulation and Handling Profiles

The 5,6-dihydro saturation differentiates the physicochemical profile of the target compound (CAS 190952-29-5) from its fully aromatic counterpart (CAS 160427-36-1) in ways relevant to compound management and screening logistics. The target compound has a molecular weight of 281.34 Da (vs. 279.32 Da for the aromatic analog), with a predicted density of 1.49 ± 0.1 g/cm³, predicted boiling point of 525.6 ± 60.0 °C, and a predicted pKa of 2.59 ± 0.12 . The aromatic analog (CAS 160427-36-1) has a reported melting point of 220 °C (in ethanol), indicating a highly crystalline, high-lattice-energy solid . Although direct solubility comparisons under identical conditions are not available, the sp³ hybridization at C-6 of the dihydro compound is expected to reduce molecular planarity and crystal packing efficiency relative to the fully aromatic system, potentially translating to improved kinetic solubility—a parameter frequently limiting the screening utility of fully planar heteroaromatic compounds. Additionally, the 5,6-dihydro core eliminates the potential for oxidative aromatization during long-term DMSO stock storage that has been documented as a stability concern for partially saturated heterocycles in compound libraries; this represents a distinct handling advantage over less stable dihydro heterocycles that undergo unwanted transformation in storage [1].

Physicochemical properties LogP Solubility pKa Solid-state stability

Recommended Research & Industrial Application Scenarios for 6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Based on Quantitative Evidence


Tumor Multidrug Resistance (MDR) Reversal Agent Screening and SAR Expansion

This compound is the reference entry point for MDR reversal SAR programs targeting P-glycoprotein-mediated drug efflux in doxorubicin-resistant cancer models. As demonstrated in patent CN113995754B, the compound achieves a reversal fold of 39.3 at 10 μM in MCF-7/ADR cells, outperforming the 6-pyridazin-3-yl analog (RF = 28.4) and the 3-chlorophenyl analog (RF = 16.3) by factors of 1.38 and 2.41, respectively [1]. The compound also shows selective cytotoxicity toward drug-resistant K562/A02 cells (IC50 = 24.8 μM) over the drug-sensitive K562 parent line (IC50 = 31.2 μM), yielding a resistance index of 0.79 [1]. Screening laboratories should prioritize this specific derivative as the starting point for C-6 and C-3 substitution optimization aimed at improving MDR reversal potency beyond the verapamil baseline (RF = 15.2). This application scenario is directly supported by granted patent claims and quantitative head-to-head comparator data, not inferred from general class activity.

Kinase Selectivity Profiling Using a Non-Planar Triazolo-Thiadiazole Scaffold

The 5,6-dihydro core of this compound provides a non-planar triazolo-thiadiazole geometry that is structurally differentiated from the planar aromatic scaffold commonly employed in c-Met and other kinase inhibitor programs. Crystallographic evidence with the fully aromatic analog HL-11 confirms that the planar triazolo-thiadiazole system engages Tyr1230 in the c-Met hinge region via π-π stacking [2]. The sp³-hybridized C-6 carbon in the dihydro core disrupts this planarity, predicting altered π-stacking distance and geometry that may reduce affinity for kinases dependent on planar aromatic hinge binders while potentially opening selectivity windows against kinases that accommodate non-planar ligands. Procurement of this dihydro compound—rather than the fully aromatic version (CAS 160427-36-1)—is indicated for kinase panel screening programs seeking to identify selectivity-enhancing scaffold modifications, particularly given that the class-leading fully aromatic c-Met inhibitor achieves over 2,500-fold selectivity across 16 tyrosine kinases through precisely tuned planar interactions [2].

Antimicrobial Screening with Pyridine Regioisomer-Specific Pharmacology

For antibacterial discovery programs, the 3-pyridin-3-yl substitution on this compound is the regioisomer of choice based on systematic comparisons showing that 3-pyridyl derivatives exhibit enhanced Gram-positive antibacterial activity (MIC < 3.09 μg/mL for optimized congeners) compared to 4-pyridyl analogs, which show attenuated antibacterial potency and preferentially display antioxidant activity [3]. Although direct MIC data for this specific compound are not publicly available, procurement of the 3-pyridin-3-yl regioisomer rather than the more commonly synthesized 4-pyridyl variant is supported by cross-study regioisomeric SAR evidence and ensures alignment with the antimicrobial pharmacophore requirements established for pyridine-containing triazole-thiadiazole hybrids.

Compound Library Enhancement with a Physicochemically Characterized Dihydro Heterocycle

Compound management and library enhancement programs benefit from the distinct physicochemical profile of this dihydro derivative (MW = 281.34 Da; predicted pKa = 2.59 ± 0.12; predicted density = 1.49 g/cm³) relative to the fully aromatic analog (MW = 279.32 Da; mp = 220 °C) . The non-planar dihydro core is expected to reduce crystal lattice energy and improve kinetic solubility compared to the highly crystalline aromatic counterpart, while the saturated C5–C6 bond eliminates the oxidative aromatization liability that complicates DMSO stock storage of partially saturated heterocycles. These properties make this compound a valuable library member for diversity-oriented screening collections, complementing existing planar triazolo-thiadiazole entries with a conformationally distinct chemotype.

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